1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine

Lipophilicity ADME Drug Design

Securing reproducible intermediates for CNS-targeted kinase inhibitors is challenging. 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine (CAS 332410-13-6) directly addresses this with its quantifiable advantage in blood-brain barrier permeability (TPSA ~55 Ų) and enhanced lipophilicity (XLogP3 = 2.3) over non-methylated analogs. Key outcomes for your research program: • Optimized CNS Penetration: Lower TPSA vs. piperazine analogs facilitates CNS drug discovery. • Improved ADME Profile: Higher lipophilicity supports passive membrane permeability and oral bioavailability studies. • Definitive SAR Data: 4-Methyl substitution enables direct comparison with unsubstituted analog (CAS 35088-89-2) for robust structure-activity relationship analysis. Procure with confidence for rigorous, reproducible research.

Molecular Formula C13H19NO3S
Molecular Weight 269.36
CAS No. 332410-13-6
Cat. No. B2758493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine
CAS332410-13-6
Molecular FormulaC13H19NO3S
Molecular Weight269.36
Structural Identifiers
SMILESCC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C13H19NO3S/c1-11-7-9-14(10-8-11)18(15,16)13-5-3-12(17-2)4-6-13/h3-6,11H,7-10H2,1-2H3
InChIKeyKRATXGPVUOBRQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing: 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine


1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine (CAS 332410-13-6) is a synthetic sulfonyl piperidine derivative featuring a 4-methoxyphenylsulfonyl group on the nitrogen of a 4-methylpiperidine ring . This compound, with the molecular formula C₁₃H₁₉NO₃S and a molecular weight of 269.36 g/mol, is primarily employed as a research chemical or advanced synthetic intermediate in medicinal chemistry . Its structure, defined by the InChIKey KRATXGPVUOBRQR-UHFFFAOYSA-N, situates it within a class of compounds frequently explored for interactions with biological targets such as receptors and enzymes .

Sulfonylpiperidine scaffold for kinase-targeted probe design
4-Methyl substitution supports lipophilicity-dependent SAR studies
CNS-permeability profiling via TPSA-based selection
Class-level VEGFR-2 inhibition context

Why 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine Cannot Be Substituted


Within the sulfonyl piperidine class, even minor structural modifications can drastically alter a compound's physicochemical and biological profile, rendering simple substitution unreliable for reproducible research [1]. The specific placement of a 4-methyl group on the piperidine ring of 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine is a key differentiator that influences properties like lipophilicity, metabolic stability, and target binding compared to its non-methylated counterpart, 1-[(4-methoxyphenyl)sulfonyl]piperidine (CAS 35088-89-2) . Furthermore, exchanging the piperidine core for a piperazine ring, as in 1-[(4-Methoxyphenyl)sulfonyl]piperazine (CAS 121751-67-5), introduces a second basic nitrogen, fundamentally changing the molecule's hydrogen-bonding capacity and pKa . Therefore, rigorous research demands the use of the exact specified compound to ensure data integrity and experimental reproducibility. The evidence below quantifies these critical differentiations.

Modification
4-Methylpiperidine sulfonamide
Unsubstituted piperidine analog
Methyl-group removal may shift lipophilicity and metabolic-stability profile, altering assay performance.
Core replacement
Piperidine ring
Piperazine analog (CAS 121751-67-5)
Second basic nitrogen changes hydrogen-bonding capacity and pKa, potentially affecting target binding and CNS penetration.

Quantitative Comparison: 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine vs Analogs


Lipophilicity Advantage Over Non-Methylated Analog

The addition of a methyl group to the piperidine ring increases the calculated partition coefficient (cLogP) of 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine compared to its non-methylated analog, 1-[(4-methoxyphenyl)sulfonyl]piperidine. This quantifiable increase in lipophilicity is a key determinant for passive membrane permeability and may influence oral bioavailability .

Lipophilicity difference
Cross-study comparable
XLogP3 2.3 vs 1.9
Supports membrane-permeability assay context.
Calculated descriptor; experimental validation required.
Lipophilicity ADME Drug Design

TPSA Advantage Over Piperazine Analog

The topological polar surface area (TPSA) is a key descriptor for predicting intestinal absorption and blood-brain barrier penetration. 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine exhibits a lower TPSA value compared to its piperazine analog, which contains an additional nitrogen atom, suggesting potentially superior passive absorption characteristics .

TPSA advantage
Cross-study comparable
55 Ų vs ~68 Ų
Context for CNS-permeability screening.
Estimated comparator value; confirm with experimental logBB.
Physicochemical Properties Blood-Brain Barrier Oral Bioavailability

N-Sulfonylpiperidine Scaffold as VEGFR-2 Inhibitor Motif

The N-sulfonylpiperidine scaffold, to which this compound belongs, has been demonstrated as a promising core for developing potent VEGFR-2 inhibitors. A recent study on a new panel of N-sulfonylpiperidine derivatives reported compounds with significant anti-proliferative activity against multiple cancer cell lines and VEGFR-2 inhibitory activity in the nanomolar range . While the specific compound 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine was not directly tested in this study, the data establishes the class's potential for this therapeutic target, providing a strong rationale for its procurement and evaluation in similar assays.

VEGFR-2 inhibitor motif
Class-level inference
Lead IC50 0.0554 µM (study compound)
Supports kinase-inhibitor probe exploration.
Target compound not directly tested in referenced panel.
VEGFR-2 Kinase Inhibition Anticancer

Applications: 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine


Design of CNS-Penetrant Kinase Inhibitors

For medicinal chemists designing kinase inhibitors targeting the central nervous system (CNS), 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine presents a superior starting point compared to analogs like 1-[(4-Methoxyphenyl)sulfonyl]piperazine. Its lower topological polar surface area (55 Ų vs. an estimated ~68 Ų) is a critical determinant for blood-brain barrier permeability . The favorable TPSA value, combined with the established class-level activity of N-sulfonylpiperidines as VEGFR-2 inhibitors , makes this compound a strategically sound choice for CNS-focused oncology research.

Optimizing Oral Bioavailability and Cell Permeability

In lead optimization campaigns where passive membrane permeability is a key objective, 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine offers a quantifiable advantage. Its calculated lipophilicity (XLogP3 = 2.3) is higher than that of the non-methylated analog 1-[(4-methoxyphenyl)sulfonyl]piperidine (XLogP3 = 1.9), suggesting enhanced passive diffusion across cellular membranes . Researchers prioritizing compounds with favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties should procure this specific derivative to explore improvements in cell-based assay performance and potential oral bioavailability.

SAR Studies: Piperidine Core Modifications

This compound is an essential tool for systematic SAR studies investigating the impact of piperidine ring substitutions on biological activity. The presence of the 4-methyl group provides a direct comparator to the unsubstituted analog (CAS 35088-89-2). Researchers can use 1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine to quantitatively assess the influence of this specific modification on parameters like target binding affinity, metabolic stability, and in vivo pharmacokinetics, as implied by its altered lipophilicity . Procurement of this exact compound ensures the generation of high-quality, reproducible data for this line of inquiry.

Application
Selection Property
Validation Focus
CNS-kinase inhibitor design
TPSA-based permeability context
Blood-brain barrier model validation
Cell-permeability SAR studies
Methyl-substitution lipophilicity context
Caco-2 / PAMPA assay reproducibility
Piperidine-core SAR exploration
4-Methyl vs unsubstituted comparator context
Target-engagement and metabolic-stability data

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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